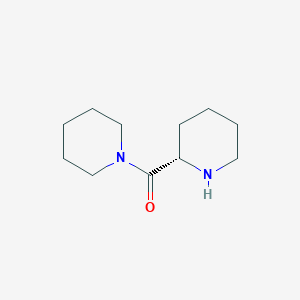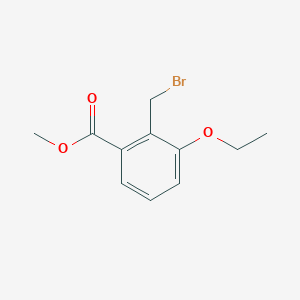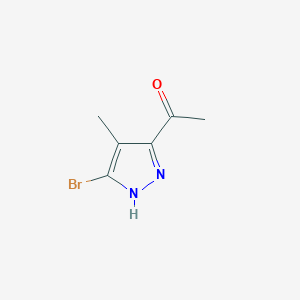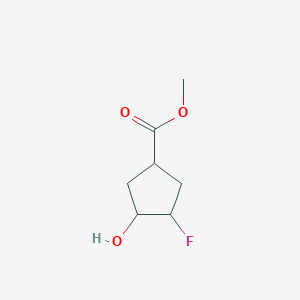
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine is a chemical compound with the molecular formula C₁₇H₁₆N₄O. It is known for its unique structure, which includes a terpyridine core linked to an ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine typically involves the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with an appropriate ethanamine derivative. One common method is the Steglich esterification reaction, which involves the use of a carboxylic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. The specific molecular targets and pathways depend on the metal ion and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di(pyridin-2-yl)pyridin-4-ol: A precursor in the synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine.
(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid: Another compound with a similar pyridine core structure.
Uniqueness
This compound is unique due to its ethanamine linkage, which provides additional functionalization possibilities. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Propriétés
Numéro CAS |
101003-70-7 |
|---|---|
Formule moléculaire |
C17H16N4O |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N4O/c18-7-10-22-13-11-16(14-5-1-3-8-19-14)21-17(12-13)15-6-2-4-9-20-15/h1-6,8-9,11-12H,7,10,18H2 |
Clé InChI |
JVWPNIUUCDZIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


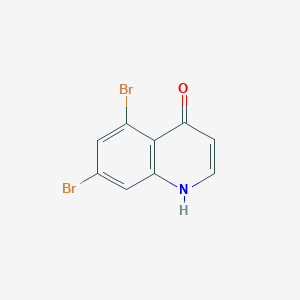
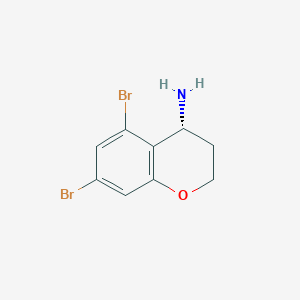

![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
